
8-Azido-5,6,7,8-tetrahydroquinoline
Overview
Description
8-Azido-5,6,7,8-tetrahydroquinoline (C₉H₁₀N₄, CAS EN300-651635) is a nitrogen-rich heterocyclic compound featuring an azide (-N₃) group at the 8-position of the partially saturated quinoline scaffold . Its synthesis typically begins with rac-5,6,7,8-tetrahydroquinolin-8-ol, which undergoes substitution to introduce the azide functionality via protocols adapted from Uenishi and Hamada . The azide group confers high reactivity, making this compound a versatile intermediate for further transformations, such as Staudinger reactions or copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Derivatives
The tetrahydroquinoline core allows diverse functionalization at the 8-position. Key analogs include:
8-Hydroxy-5,6,7,8-tetrahydroquinoline (C₉H₁₁NO, CAS 14631-46-0)
8-Lithio-5,6,7,8-tetrahydroquinoline (C₉H₁₀LiN)
Table 1: Structural and Physical Properties
Table 2: Catalytic Performance of 8-Amino Derivative in Asymmetric Transfer Hydrogenation
Substrate | Catalyst System | Enantiomeric Excess (ee) |
---|---|---|
1-Aryl-3,4-dihydroisoquinoline | [Ir(Cp*)(CAMPY)]Cl | Up to 98% ee |
1-(4-Fluorophenyl)-DHIQ | [Ru(cymene)(Me-CAMPY)] | 92% ee |
Reactivity and Stability
- Azide Group : Thermally unstable; prone to explosive decomposition if mishandled. Requires inert atmosphere storage .
- Amino Group: Air-stable but sensitive to oxidation. Forms stable coordination complexes with transition metals (e.g., Ir, Ru) .
- Hydroxy Group : Participates in hydrogen bonding and acid-base reactions. Less reactive than azide/amine in metal coordination .
Chirality and Stereochemical Control
The 8-amino derivative is synthesized as a racemate but can be resolved into enantiomers for asymmetric catalysis . In contrast, the azide precursor is typically racemic, limiting its direct use in enantioselective reactions unless chiral auxiliaries are introduced .
Properties
Molecular Formula |
C9H10N4 |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
8-azido-5,6,7,8-tetrahydroquinoline |
InChI |
InChI=1S/C9H10N4/c10-13-12-8-5-1-3-7-4-2-6-11-9(7)8/h2,4,6,8H,1,3,5H2 |
InChI Key |
OHRZQMSCHXLGEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=N2)N=[N+]=[N-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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